molecular formula C11H10FNO2 B2373311 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid CAS No. 1240571-99-6

1-ethyl-6-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B2373311
CAS No.: 1240571-99-6
M. Wt: 207.204
InChI Key: SHYFQKDFTNPSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-fluoro-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC1=CC2=C (C=C1)C=C (C (OCC)=O)N2 . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.

Scientific Research Applications

Antibacterial Properties

  • Antibacterial Activity : Research indicates that derivatives of 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid, such as 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, have shown promising antibacterial properties. These compounds were found to be more active than enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).

Antiviral Research

  • Antiviral Effects : In the field of antiviral research, certain derivatives of this compound demonstrated effectiveness against influenza viruses. Specifically, the hydrochlorides of ethyl esters of 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acids showed significant activity against influenza A/Aichi/2/69 (H3N2) virus in vitro and in vivo in mice models (Ivashchenko et al., 2014).

Synthetic Chemistry

  • Synthesis of Complex Molecules : Research in synthetic chemistry has explored the utility of this compound derivatives in the synthesis of complex molecules. For instance, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid was prepared using a method involving regiosselective deprotonation and oxidation steps (Kiely, 1991).

Pharmacological Modulation

  • Allosteric Modulation : The compound was also investigated for its potential in pharmacological modulation. Studies have reported that certain indole derivatives, such as 3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-94-dimethylamino-phenyl)-ethyl]-amide, can act as allosteric modulators of the cannabinoid CB1 receptor (Price et al., 2005).

Hepatitis C Virus Inhibition

  • Inhibition of Hepatitis C Virus : Another significant application is in the inhibition of the Hepatitis C virus. Specific indole-based compounds were developed as potent irreversible inhibitors of the HCV NS5B polymerase, demonstrating breakthrough replicon assay potency and selective covalent bond formation with the protein (Chen et al., 2012).

Future Directions

The future directions of research on 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid and other indole derivatives could involve the development of novel synthesis methods , exploration of their biological activities , and investigation of their potential applications in medicine and other fields.

Properties

IUPAC Name

1-ethyl-6-fluoroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYFQKDFTNPSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.